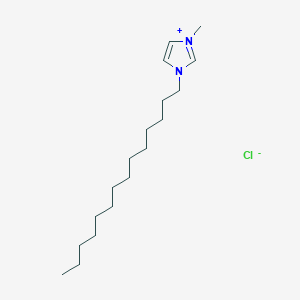

1-Tetradecyl-3-methylimidazolium chloride

説明

特性

IUPAC Name |

1-methyl-3-tetradecylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17-16-19(2)18-20;/h16-18H,3-15H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXDXENAFAXVMX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049229 | |

| Record name | 1-Methyl-3-tetradecylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171058-21-2 | |

| Record name | 1-Tetradecyl-3-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171058-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-tetradecylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

1-Tetradecyl-3-methylimidazolium chloride, also known as [C14mim][Cl], is a type of surface active ionic liquid (SAIL). It has been studied for its interactions with the anesthetic drug, procaine hydrochloride . The primary target of [C14mim][Cl] is procaine hydrochloride, where it forms a complex in an aqueous medium .

Mode of Action

The interaction between [C14mim][Cl] and procaine hydrochloride has been investigated using various methods such as surface tension, fluorescence, and dynamic light scattering measurements . The formation of drug–SAIL complexes is confirmed by the existence of cation–π interactions between the drug molecules and the imidazolium ring of the SAIL molecules . The aggregation process of SAIL is favored by increases in the concentration of the drug .

Biochemical Pathways

The formation of drug–sail complexes and the subsequent changes in aggregation suggest that [c14mim][cl] could potentially influence the pharmacokinetics and bioavailability of drugs like procaine hydrochloride .

Pharmacokinetics

The fact that [c14mim][cl] forms complexes with procaine hydrochloride and influences its aggregation suggests that it may have an impact on the drug’s bioavailability .

Result of Action

The formation of drug–SAIL complexes and the changes in aggregation due to [C14mim][Cl] suggest that it can influence the behavior of drugs like procaine hydrochloride in the body . This could potentially lead to changes in the drug’s efficacy and side effects, although more research is needed to confirm these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [C14mim][Cl]. For instance, the aggregation process of SAIL is favored by increases in the concentration of the drug . This suggests that the drug concentration in the environment where [C14mim][Cl] is used can influence its action. Additionally, [C14mim][Cl] is known to have good thermal stability , which means its action and stability could be influenced by temperature.

生化学分析

Biochemical Properties

1-Tetradecyl-3-methylimidazolium chloride has been found to interact with various biomolecules. For instance, it has been shown to form complexes with the anesthetic drug procaine hydrochloride. The formation of these complexes was confirmed by the existence of cation-π interactions between the drug molecules and the imidazolium ring of the this compound molecules.

Cellular Effects

It has been suggested that the aggregation process of this compound is favored by increases in the concentration of the drug

Molecular Mechanism

It has been suggested that it forms a hydrogen-bond network with water and the chloride anion in the ionic layer, which increases the stability of the ionic layer. This in turn increases the nano-segregation between the ionic and hydrophobic layers, which eventually produces an increased order of the alkylic layer.

Temporal Effects in Laboratory Settings

It has been suggested that the compound has good thermal stability.

Metabolic Pathways

It has been suggested that the compound can form complexes with certain drugs, which could potentially influence metabolic pathways.

Transport and Distribution

It has been suggested that the compound can form microemulsions with water, octane, and 1-octanol, which could potentially influence its transport and distribution.

生物活性

1-Tetradecyl-3-methylimidazolium chloride (C14MIM·Cl) is a surface-active ionic liquid (SAIL) that has garnered attention for its diverse biological activities. This article reviews its properties, mechanisms of action, and applications in various fields, including antimicrobial activity, drug delivery systems, and biopharmaceutical enhancements.

This compound is characterized by a long hydrophobic alkyl chain (tetradecyl) and a polar imidazolium head. This unique structure contributes to its surfactant properties, allowing it to interact with biological membranes and other organic compounds effectively.

Antimicrobial Activity

Research indicates that C14MIM·Cl exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated:

- Antibiofilm Formation : C14MIM·Cl has been reported to inhibit biofilm formation effectively, which is crucial in preventing chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for C14MIM·Cl against various bacterial strains indicate its potency as an antimicrobial agent. For example, studies show MIC values ranging from 0.25 to 1.0 mM, depending on the bacterial species tested .

Cytotoxicity and Biocompatibility

While C14MIM·Cl demonstrates antimicrobial efficacy, its cytotoxic effects on human cells have also been evaluated:

- Cytotoxicity Studies : In vitro studies reveal that C14MIM·Cl can exhibit cytotoxic effects at higher concentrations (above 1 mM) on certain human cell lines. However, at lower concentrations, it shows acceptable biocompatibility .

- Cell Viability Assays : Various assays (e.g., MTT assay) have been employed to assess cell viability in the presence of C14MIM·Cl, indicating a concentration-dependent response where lower concentrations promote cell survival while higher concentrations lead to significant cell death .

Applications in Drug Delivery

C14MIM·Cl has been explored for its potential in enhancing drug solubility and stability:

- Microemulsion Systems : It is utilized in formulating microemulsions that improve the solubility of poorly soluble drugs. For instance, studies indicate that using C14MIM·Cl in microemulsion formulations enhances the bioavailability of triamcinolone and other drugs through improved transdermal delivery .

- Transdermal Delivery : The compound's surfactant properties facilitate the formation of stable microemulsions that can enhance drug permeation through skin barriers. This is particularly beneficial for drugs with low solubility or those requiring controlled release profiles .

Phytotoxicity and Environmental Impact

The biological activity of C14MIM·Cl extends beyond human health; it also exhibits phytotoxic effects:

- Phytotoxic Studies : Research indicates that this ionic liquid can inhibit seed germination and root growth in various plant species, suggesting potential applications in herbicides or plant growth regulation .

- Environmental Considerations : While effective as a herbicide, the environmental impact of ionic liquids like C14MIM·Cl must be carefully evaluated due to their persistence and potential toxicity to non-target organisms.

Summary of Biological Activities

類似化合物との比較

Alkyl Chain Length

The physicochemical properties of imidazolium ILs are strongly influenced by alkyl chain length. For example:

- 1-Dodecyl-3-methylimidazolium bromide ([C₁₂MIm]Br) : Shorter chain length (C12) reduces hydrophobicity, lowering critical micelle concentration (CMC) compared to C14 analogs. It is effective in coal sample treatment and extraction processes .

- 1-Hexadecyl-3-methylimidazolium bromide ([C₁₆MIm]Br): Longer chain (C16) enhances micelle stability and antimicrobial activity in mesoporous silica nanoparticles (MSNs) but increases viscosity, limiting diffusion rates in drug delivery .

Table 1: Impact of Alkyl Chain Length on Key Properties

Anion Effects

The chloride anion in [C₁₄MIm]Cl enhances water solubility compared to bromide ([C₁₄MIm]Br), which is more lipophilic and forms larger micelles. For instance:

Surfactant and Micellar Properties

- CMC Values : [C₁₄MIm]Cl shows a CMC of 0.75 mM at 298 K, lower than [C₁₀MIm]Cl (1.2 mM) due to increased hydrophobicity . The addition of chloramphenicol reduces CMC further (0.68 mM at 0.25 wt.%), enhancing micelle stability .

- Temperature Dependence : Conductivity studies reveal that [C₁₄MIm]Br’s CMC decreases from 0.82 mM to 0.58 mM as temperature rises from 298 K to 318 K, indicating entropy-driven micellization .

Drug Delivery and Antimicrobial Activity

- MSN Loading: [C₁₄MIm]Br-loaded MSNs exhibit delayed release of chloramphenicol (>24 hrs) due to pore capping with amino acids like histidine, outperforming [C₁₆MIm]Br in sustained release .

- Antimicrobial Efficacy : [C₁₄MIm]Cl demonstrates MIC values of 8 µg/mL against E. coli, comparable to [C₁₆MIm]Br but with reduced hemolytic activity .

Comparison with Non-Imidazolium ILs

- Quaternary Ammonium ILs : Tricaprylmethylammonium chloride ([N₈,₈,₈,₁]Cl) has higher thermal stability but lower biodegradability than [C₁₄MIm]Cl, restricting its use in green chemistry .

- Pyridinium ILs : Cetylpyridinium chloride (CPCl) shows superior oral malodor inhibition but higher cytotoxicity compared to [C₁₄MIm]Cl .

Key Research Findings

- Extraction Efficiency: [C₁₄MIm]Cl outperforms [C₁₂MIm]Cl and [C₁₀MIm]Cl in extracting flavonoids from Gardeniae fructus due to optimal hydrophobicity .

- Environmental Impact : While [C₁₄MIm]Cl is less toxic than bromide analogs, its persistence in aquatic systems necessitates advanced wastewater treatment strategies .

準備方法

Two-Component Alkylation Reaction

The primary method for synthesizing this compound involves the alkylation of N-methylimidazole with 1-bromotetradecane. This exothermic reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the alkyl halide.

Reaction Conditions :

-

Solvent : Anhydrous acetonitrile is preferred due to its polar aprotic nature, which stabilizes ionic intermediates without participating in side reactions.

-

Catalyst : Potassium iodide (KI, 0.1 mol%) accelerates the reaction by generating a more reactive alkyl iodide intermediate through a halogen-exchange mechanism.

-

Temperature and Duration : Heating at 90°C for 24–72 hours ensures complete conversion, with longer reaction times required for bulkier alkyl halides like 1-bromotetradecane.

Stoichiometry :

A 1:1 molar ratio of N-methylimidazole to 1-bromotetradecane is typically used, though a 5–10% excess of the alkyl halide may drive the reaction to completion.

Representative Reaction Equation :

Note: Halide exchange (e.g., replacing bromide with chloride) is optional and depends on the desired counterion.

Purification and Isolation

Post-synthesis purification is critical to remove unreacted starting materials and byproducts.

Key Steps :

-

Solvent Removal : Rotary evaporation under reduced pressure eliminates acetonitrile, yielding a viscous liquid.

-

Recrystallization : The crude product is dissolved in ethyl acetate (3 × 100 mL) and cooled to −20°C to induce crystallization. This step removes residual N-methylimidazole and alkyl halide.

-

Drying : The crystalline product is dried under vacuum (0.1 mbar, 24 h) to achieve a water content below 1 wt%.

Yield :

The process typically achieves 85–95% yield, with purity >98% confirmed by NMR.

Optimization of Reaction Parameters

Solvent Selection

Comparative studies demonstrate that acetonitrile outperforms solvents like toluene or dichloromethane due to its higher dielectric constant, which stabilizes ionic transition states. Ethyl acetate, while suitable for recrystallization, slows reaction kinetics when used as a solvent.

Catalytic Additives

The addition of KI enhances reaction rates by 30–40% compared to uncatalyzed conditions. Alternative catalysts such as tetrabutylammonium iodide (TBAI) show similar efficacy but increase costs.

Temperature and Time Trade-offs

Elevating temperatures to 100°C reduces reaction time to 12–18 hours but risks thermal decomposition. At 90°C, extended durations (up to 72 hours) ensure completeness without degradation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, CDCl3) :

-

δ 0.88 (t, J = 6.8 Hz, 3H, CH3 from tetradecyl chain)

-

δ 1.26 (m, 22H, CH2 groups in tetradecyl chain)

-

δ 4.15 (s, 3H, N-CH3)

-

δ 4.34 (t, J = 7.4 Hz, 2H, N-CH2)

-

δ 7.58 (s, 1H, imidazolium H-4)

13C NMR (126 MHz, CDCl3) :

Mass Spectrometry

ESI-MS (Positive Mode) :

ESI-MS (Negative Mode) :

Thermal Analysis

DSC Profile :

-

Melting point: 43°C (Cr → SmA transition, ΔH = 63.4 kJ/mol)

Scalability and Industrial Considerations

Batch Reactor Design

Pilot-scale synthesis (1–10 kg) employs jacketed reactors with:

-

Temperature Control : Precision ±1°C to prevent side reactions.

-

Agitation : High-shear mixing ensures homogeneity.

Cost Analysis

Raw Material Costs :

| Component | Cost (USD/kg) |

|---|---|

| N-Methylimidazole | 120–150 |

| 1-Bromotetradecane | 250–300 |

| Acetonitrile | 50–70 |

Yield Optimization : Recycling unreacted alkyl halide reduces costs by 15–20%.

Recent Methodological Advances

Q & A

Q. How is 1-tetradecyl-3-methylimidazolium chloride synthesized and characterized for research applications?

The synthesis involves alkylation of 1-methylimidazole with 1-chlorotetradecane under inert atmospheric conditions (e.g., nitrogen or argon) at elevated temperatures (~78°C). Post-synthesis, purification via rotoevaporation and vacuum drying yields a viscous product. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and mass spectrometry for molecular weight validation. Purity (≥98%) is verified via HPLC or elemental analysis .

Q. What are the key physicochemical properties of this compound, and how are they measured?

Critical properties include melting point, solubility, viscosity, and surface activity. Melting points are determined via differential scanning calorimetry (DSC). Solubility in polar/nonpolar solvents is quantified gravimetrically. Viscosity is measured using rheometers, while surface tension is assessed via pendant drop or Wilhelmy plate methods. Studies indicate its high surface activity (critical micelle concentration ~0.02 mM) and temperature-dependent viscosity trends .

Q. How does purity (≥98%) impact experimental reproducibility in studies involving this ionic liquid (IL)?

Impurities (e.g., unreacted alkyl halides or residual solvents) can alter micelle formation, solvent interactions, and catalytic activity. For reproducible results, researchers should validate purity via NMR/FTIR and pre-treat the IL (e.g., vacuum drying) to remove moisture or volatile contaminants. Contamination risks are highlighted in safety guidelines for hygroscopic ILs .

Advanced Research Questions

Q. How does the alkyl chain length of this compound influence its solvent properties in biomass processing?

The C14 alkyl chain enhances hydrophobicity compared to shorter-chain analogs (e.g., 1-butyl-3-methylimidazolium chloride), reducing cellulose solubility but improving extraction efficiency for nonpolar biomolecules. Researchers optimize solvent systems by blending with co-solvents (e.g., water or DMSO) to balance polarity and solvation capacity. Comparative studies with C4-C12 analogs are recommended .

Q. What methodological approaches are used to evaluate this compound as a green solvent for bioactive compound extraction?

Researchers compare extraction yields (e.g., triterpenic acids) against traditional solvents (chloroform, acetone) using HPLC-UV/MS. Key parameters include IL concentration (e.g., 500 mM), extraction time (60 min), and temperature (25–50°C). Aqueous IL solutions show 8–10× higher solubility for nonpolar compounds, but post-extraction IL recovery (via antisolvent precipitation) requires optimization to minimize waste .

Q. How can structural modifications of the imidazolium cation enhance the surfactant properties of this IL in drug delivery systems?

Substituting the chloride counterion with bromine or dodecylsulfate increases micelle stability and drug encapsulation efficiency. For example, 1-tetradecyl-3-methylimidazolium bromide ([C14mim][Br]) exhibits stronger interactions with dopamine hydrochloride via electrostatic and hydrophobic forces. Dynamic light scattering (DLS) and fluorescence spectroscopy are used to study micelle-drug interactions .

Q. What contradictions exist in the literature regarding the ecotoxicity of this compound?

While some studies claim low acute toxicity (e.g., LC50 >100 mg/L in Daphnia magna), others report bioaccumulation risks due to its persistence in aquatic systems. Researchers must conduct species-specific toxicity assays and evaluate biodegradability under OECD guidelines. Conflicting data may arise from differences in test organisms or IL purity .

Q. How is this compound integrated into solid-contact ion-selective electrodes (SC-ISEs)?

The IL acts as an ion-to-electron transducer in SC-ISEs, replacing traditional liquid junctions. A Ag@AgCl/IL composite layer is deposited on a carbon electrode, enhancing stability and reducing potential drift. Calibration curves for Ca²⁺ detection show linear responses (10⁻⁵–10⁻¹ M) with minimal hysteresis. Electrochemical impedance spectroscopy (EIS) validates interfacial stability .

Q. What role does temperature play in modulating the phase behavior of this IL in biphasic catalytic systems?

Elevated temperatures (>80°C) reduce viscosity, improving diffusion rates in catalytic reactions. However, thermal degradation above 150°C limits high-temperature applications. Researchers use thermogravimetric analysis (TGA) to determine decomposition thresholds and optimize reaction conditions for transition-metal catalysis .

Q. How do computational methods (e.g., COSMO-RS) predict the solvation behavior of this compound?

COSMO-RS simulations calculate σ-profiles to predict solubility parameters and interaction potentials with solutes. These models align with experimental data for polar biomolecules (e.g., ursolic acid) but underestimate nonpolar solute interactions. Validation via experimental partition coefficients (log P) is critical .

Methodological Notes

- Data Contradictions : Always cross-reference purity levels and synthesis protocols when comparing literature data (e.g., viscosity values vary with water content) .

- Safety Protocols : Use PPE and fume hoods for handling; ILs may cause skin/eye irritation (Skin Irrit. Category 2) .

- Advanced Tools : Employ molecular dynamics simulations to predict micelle formation dynamics and small-angle X-ray scattering (SAXS) for nanostructural analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。